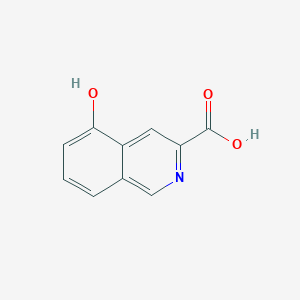

5-Hydroxyisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H7NO3 |

|---|---|

Molecular Weight |

189.17 g/mol |

IUPAC Name |

5-hydroxyisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H7NO3/c12-9-3-1-2-6-5-11-8(10(13)14)4-7(6)9/h1-5,12H,(H,13,14) |

InChI Key |

TVTFESHSLSVRRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Approaches for 5 Hydroxyisoquinoline 3 Carboxylic Acid and Its Analogues

Multi-Step Synthetic Protocols for Isoquinoline (B145761) Carboxylic Acids

Multi-step synthesis provides a versatile platform for the construction of highly functionalized isoquinoline cores, allowing for the precise installation of substituents. The synthesis of 5-Hydroxyisoquinoline-3-carboxylic acid can be envisaged through a series of well-established reactions, including cyclization of appropriately substituted precursors, subsequent aromatization, and functional group manipulations.

Cyclization Reactions utilizing Substituted Precursors

The construction of the isoquinoline ring system is the cornerstone of any synthetic strategy. Classical methods such as the Bischler-Napieralski and Pictet-Spengler reactions are foundational in this regard and can be adapted for the synthesis of precursors to this compound.

The Bischler-Napieralski reaction involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) to yield a 3,4-dihydroisoquinoline. mdpi.comrsc.org For the synthesis of a 5-hydroxy substituted isoquinoline, the starting material would ideally be a β-(3-hydroxyphenyl)ethylamine derivative. The subsequent cyclization would be directed to the position para to the hydroxyl group, yielding the desired substitution pattern. The general mechanism proceeds through an initial dehydration of the amide followed by an intramolecular electrophilic aromatic substitution. mdpi.com

The Pictet-Spengler reaction offers an alternative route, condensing a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. harvard.edulookchem.com This reaction is particularly useful for the synthesis of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives, which are constrained analogues of phenylalanine. mdpi.com By employing a β-(3-hydroxyphenyl)ethylamine and a glyoxylic acid derivative, a tetrahydroisoquinoline with the required carboxylic acid at the 3-position and a hydroxyl group at the 5-position can be formed. The reaction is typically catalyzed by acid and proceeds via an initial imine formation followed by an intramolecular electrophilic attack on the electron-rich aromatic ring. nih.gov

| Reaction Name | Starting Materials | Key Reagents | Product | Ref. |

| Bischler-Napieralski | β-(3-hydroxyphenyl)ethylamide derivative | POCl₃, P₂O₅ | 3,4-Dihydro-5-hydroxyisoquinoline derivative | mdpi.comrsc.org |

| Pictet-Spengler | β-(3-hydroxyphenyl)ethylamine, Glyoxylic acid derivative | Acid catalyst | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | harvard.edulookchem.com |

Aromatization Strategies for Hydroxytetrahydroisoquinoline Carboxylic Acids

Once the tetrahydroisoquinoline core is established, aromatization is a crucial step to furnish the final isoquinoline ring. The presence of both a hydroxyl and a carboxylic acid group can influence the choice of oxidizing agent and reaction conditions to avoid unwanted side reactions.

Dehydrogenation of the tetrahydroisoquinoline intermediate can be achieved using various methods. A common approach involves heating with a catalyst such as palladium on carbon (Pd/C). quimicaorganica.org This method is generally effective but can sometimes require harsh conditions.

Alternatively, chemical oxidants can be employed. Reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are known to be effective for the aromatization of tetrahydroisoquinolines under milder conditions. lookchem.com Potassium permanganate (B83412) (KMnO₄) can also be used, though careful control of the reaction conditions is necessary to prevent over-oxidation, especially of the hydroxyl group. lookchem.comlibretexts.org

| Oxidizing Agent | Substrate | Product | Notes | Ref. |

| Pd/C | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | This compound | Requires heating, potential for decarboxylation | quimicaorganica.org |

| DDQ | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | This compound | Milder conditions, good for sensitive substrates | lookchem.com |

| KMnO₄ | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | This compound | Risk of over-oxidation of the hydroxyl group | lookchem.comlibretexts.org |

Functional Group Modifications for Carboxylic Acid and Hydroxyl Moieties

In some synthetic strategies, the hydroxyl and carboxylic acid functionalities may be introduced or modified after the formation of the isoquinoline core. For instance, a methoxy-substituted isoquinoline can be synthesized and later demethylated to reveal the hydroxyl group. This can be achieved using reagents like boron tribromide (BBr₃).

The carboxylic acid group can be introduced at the 3-position via several methods. One approach involves the lithiation of a 3-haloisoquinoline followed by quenching with carbon dioxide. Another strategy is the palladium-catalyzed carbonylation of a 3-iodoisoquinoline (B3055760) derivative. mdpi.com

Catalytic Approaches in Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of this compound and its analogues can benefit significantly from palladium-catalyzed cross-coupling reactions and selective oxidation methods.

Palladium-Catalyzed Coupling Reactions

Furthermore, palladium-catalyzed carbonylation reactions are instrumental for the introduction of the carboxylic acid moiety. The aminocarbonylation of 1-iodoisoquinoline (B10073) has been successfully demonstrated, and similar strategies could be applied to a 3-halo-5-hydroxyisoquinoline precursor to introduce the carboxylic acid group at the desired position. mdpi.com The choice of ligand is crucial for the success of these reactions, with bidentate ligands like XantPhos often being required for challenging substrates. mdpi.com

| Reaction Type | Substrate | Reagents | Product | Ref. |

| α-Arylation/Cyclization | Ortho-functionalized aryl halide, Ketone | Pd catalyst, Base, Ammonia source | Substituted isoquinoline | rsc.org |

| Carbonylation | 3-Iodo-5-hydroxyisoquinoline | Pd catalyst, CO, Alcohol/Amine | 5-Hydroxyisoquinoline-3-carboxylate/carboxamide | mdpi.com |

Oxidation Reactions (e.g., DDQ, KMnO₄)

As mentioned in the aromatization section, oxidation plays a critical role in the final steps of isoquinoline synthesis from their reduced precursors.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and efficient reagent for the dehydrogenation of tetrahydroisoquinolines. nih.gov It operates under neutral conditions and is often the reagent of choice when sensitive functional groups are present. The reaction proceeds via a hydride abstraction mechanism. A plausible mechanism involves a single electron transfer from the tetrahydroisoquinoline to DDQ to generate a radical cation, followed by hydrogen atom abstraction to form a stable iminium ion, which then leads to the aromatized product. mdpi.com

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can also be used for the aromatization of tetrahydroisoquinolines. lookchem.comlibretexts.org However, its high reactivity necessitates careful control of reaction conditions such as temperature and pH to avoid unwanted side reactions like the oxidation of the hydroxyl group or cleavage of the aromatic ring. Under controlled basic or neutral conditions, KMnO₄ can effectively convert alkenes to glycols, and with heating and acidic conditions, it can cleave double bonds to form carboxylic acids. youtube.com Its application in the aromatization of a hydroxytetrahydroisoquinoline carboxylic acid would require careful optimization to achieve the desired product selectively.

Green Chemistry and Sustainable Synthetic Route Development

The synthesis of isoquinoline frameworks, central to many pharmaceuticals, is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of less hazardous substances. rsc.org Sustainable approaches for isoquinoline synthesis often involve the use of benign solvents, recyclable catalytic systems, and atom-economical reactions. rsc.org These strategies aim to mitigate the environmental impact associated with traditional methods that may rely on harsh conditions, toxic reagents, and transition-metal catalysts. rsc.org

Nanocatalyst-Assisted Synthesis

Nanocatalysis has emerged as a powerful tool in the sustainable synthesis of nitrogen-containing heterocycles due to the unique physicochemical properties of metal nanoparticles (MNPs), such as high reactivity, enhanced selectivity, and stability. thieme-connect.comtaylorfrancis.com Various nanocatalysts have been successfully employed in the synthesis of quinolines and isoquinolines, often facilitating multicomponent reactions (MCRs) that enhance atom economy and procedural simplicity. taylorfrancis.comacs.org

While the direct nanocatalyzed synthesis of this compound is not extensively documented, established protocols for related structures highlight the potential of this approach. Magnetic nanoparticles (MNPs), particularly those based on iron oxides like Fe₃O₄, are frequently used as core supports for catalytic systems due to their ease of separation and recyclability. nih.gov For instance, Fe₃O₄ nanoparticles functionalized with acidic groups have been used to catalyze the synthesis of hexahydroquinoline derivatives under ultrasonic irradiation, achieving high yields in green solvents like ethanol. nih.gov Similarly, copper, palladium, and cobalt-based nanocatalysts have proven effective in various cyclization and annulation reactions to form the isoquinoline core. mdpi.comresearchgate.netresearchgate.net

These methodologies offer significant advantages over conventional catalysts, including operational simplicity, mild reaction conditions, and high reusability, making them promising for future applications in the sustainable production of functionalized isoquinolines like this compound. taylorfrancis.comrsc.org

Table 1: Examples of Nanocatalyst Systems in the Synthesis of Quinoline (B57606) and Isoquinoline Derivatives

| Nanocatalyst System | Reaction Type | Key Advantages | Resulting Scaffold |

|---|---|---|---|

| KF/clinoptinolite NPs | Multicomponent Reaction (MCR) | Green reagent, aqueous media | Pyrrolo-isoquinoline derivatives taylorfrancis.com |

| Fe₃O₄@SiO₂–SO₃H | Four-component Condensation | Ultrasonic irradiation, reusable catalyst | Hexahydroquinolines nih.gov |

| Magnetic γ-Fe₂O₃@Cu-LDH | Friedländer Annulation | High efficiency, recyclability | Polysubstituted quinolines nih.gov |

| PdRuNi@GO | Multicomponent Condensation | Trimetallic system, high stability | 1,4-dihydropyridines mdpi.com |

Protection and Deprotection Strategies in Regioselective Synthesis

The regioselective synthesis of complex molecules like this compound, which contains multiple reactive sites, necessitates the use of protecting groups. jocpr.com These groups temporarily mask specific functional groups to prevent unwanted side reactions and to direct transformations to the desired position within the molecule. jocpr.com For this particular compound, strategies are required to manage the reactivity of both the phenolic hydroxyl group at C-5 and the carboxylic acid group at C-3.

The hydroxyl group is often protected as a benzyl (B1604629) ether . This is a robust protecting group that can be installed under basic conditions using benzyl bromide (BnBr) and a base like sodium hydride (NaH). organic-chemistry.orgcommonorganicchemistry.comnih.gov The use of a benzyl protecting group for a hydroxyl function has been demonstrated in the synthesis of an 8-hydroxyisoquinoline adduct, a close analogue to the target molecule. nih.gov The primary advantage of the benzyl group is its stability across a wide range of reaction conditions and its facile removal via catalytic hydrogenolysis (e.g., H₂ over a palladium catalyst), which regenerates the hydroxyl group and produces toluene (B28343) as a benign byproduct. organic-chemistry.orgcommonorganicchemistry.com

The carboxylic acid group can be protected, if necessary, by converting it into an ester, such as a methyl or ethyl ester. This transformation not only reduces the acidity of the proton but also prevents the carboxyl group from participating in unwanted nucleophilic reactions. Deprotection is typically achieved through acid- or base-catalyzed hydrolysis.

Table 2: Common Protecting Groups for Hydroxyl and Carboxylic Acid Functions

| Functional Group | Protecting Group | Typical Protection Reagents | Common Deprotection Method |

|---|---|---|---|

| Hydroxyl (-OH) | Benzyl (Bn) | Benzyl bromide (BnBr) with NaH or Ag₂O | Catalytic Hydrogenolysis (H₂, Pd/C) organic-chemistry.orgcommonorganicchemistry.com |

| Hydroxyl (-OH) | p-Methoxybenzyl (PMB) | PMB-Cl with a base | Oxidative cleavage (DDQ, CAN) organic-chemistry.org |

| Carboxylic Acid (-COOH) | Methyl or Ethyl Ester | Methanol (B129727) or Ethanol with acid catalyst | Saponification (NaOH, H₂O) or Acid Hydrolysis (H₃O⁺) |

| Carboxylic Acid (-COOH) | tert-Butyl Ester (t-Boc) | Isobutylene with acid catalyst | Acidolysis (Trifluoroacetic acid) |

Derivatization Techniques for Ester and Amide Analogues

The carboxylic acid moiety at the C-3 position of this compound is a key site for structural modification, allowing for the synthesis of various ester and amide analogues. These derivatives are often prepared to modulate the compound's physicochemical properties and biological activity.

Esterification can be achieved through several standard methods. The most direct is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of a strong acid catalyst. libretexts.org This reaction is reversible, and yields can be maximized by using an excess of the alcohol or by removing the water formed during the reaction. libretexts.org

Amide formation typically requires activation of the carboxylic acid, as direct reaction with an amine is often slow and can be complicated by acid-base salt formation. mdpi.com A common strategy is to first convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride, using reagents like thionyl chloride (SOCl₂). The resulting acyl chloride readily reacts with a primary or secondary amine to form the corresponding amide. Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the direct condensation of the carboxylic acid with an amine. The synthesis of complex amide structures from isoquinoline-3-carboxylic acid has been successfully demonstrated, underscoring the utility of these derivatization techniques. nih.gov A method for synthesizing amide-functionalized isoquinoline derivatives via a photo-induced radical cascade has also been reported. rsc.org

During these derivatizations, the phenolic hydroxyl group at C-5 may require protection, particularly when using harsh reagents like thionyl chloride, to prevent undesired acylation at the hydroxyl position.

Chemical Reactivity and Transformation Pathways

Oxidation and Reduction Reactions

The chemical reactivity of this compound is dictated by its constituent parts: the isoquinoline core, the phenolic hydroxyl group, and the carboxylic acid.

Reduction: The pyridine (B92270) ring of the isoquinoline nucleus is susceptible to reduction. Catalytic hydrogenation (e.g., using H₂ with a platinum or palladium catalyst) or reduction with metal hydrides can reduce the C=N bond and the adjacent C=C bond, typically yielding the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivative. gcwgandhinagar.compharmaguideline.com The carboxylic acid group itself is generally resistant to catalytic hydrogenation but can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation: The isoquinoline ring system is relatively resistant to oxidation. pharmaguideline.com Under vigorous conditions, such as with hot alkaline potassium permanganate, the molecule undergoes oxidative cleavage, breaking both rings to yield a mixture of phthalic acid and pyridine-3,4-dicarboxylic acid. gcwgandhinagar.comthieme-connect.de The presence and nature of substituents can influence the outcome of the oxidation. shahucollegelatur.org.in For example, oxidation of 5-aminoisoquinoline (B16527) affects only the benzene (B151609) ring, whereas with 5-nitroisoquinoline, only the pyridine ring is oxidized. shahucollegelatur.org.in The electron-rich phenolic ring at C-5 may be susceptible to oxidation under milder conditions, potentially forming quinone-like structures, a reaction observed in related hydroxy-substituted aromatic systems. mdpi.com

Substitution Reactions

Substitution reactions on the this compound backbone follow well-defined patterns based on the electronic properties of the bicyclic system.

Electrophilic Aromatic Substitution: The isoquinoline nucleus preferentially undergoes electrophilic substitution on the benzene ring, primarily at positions C-5 and C-8. gcwgandhinagar.comshahucollegelatur.org.in However, in this specific molecule, the C-5 position is already occupied by a hydroxyl group. This -OH group is a powerful activating, ortho-, para- directing group. Therefore, it will strongly activate the benzene ring towards further electrophilic attack and direct incoming electrophiles (e.g., in nitration or halogenation reactions) to the C-4, C-6, and C-8 positions.

Nucleophilic Aromatic Substitution: The pyridine ring of isoquinoline is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C-1 position. shahucollegelatur.org.iniust.ac.ir Reactions like the Chichibabin amination (using sodium amide) would be expected to introduce an amino group at C-1. shahucollegelatur.org.in Halogens located at the C-1 position are highly susceptible to displacement by nucleophiles. iust.ac.ir The reactivity of the pyridine ring towards nucleophiles is generally retained regardless of the substitution on the benzene ring.

Structure Activity Relationship Sar Studies of 5 Hydroxyisoquinoline 3 Carboxylic Acid Derivatives

Impact of Positional Isomerism on Biological Activity

The specific arrangement of functional groups on the isoquinoline (B145761) scaffold is a crucial determinant of the biological activity of 5-hydroxyisoquinoline-3-carboxylic acid and its derivatives. The relative positioning of the hydroxyl and carboxylic acid groups influences the molecule's electronic distribution, hydrogen bonding capacity, and ability to chelate metal ions, all of which are pivotal for interactions with biological targets.

A notable comparison can be drawn with the positional isomer, 8-hydroxyisoquinoline-5-carboxylic acid. This compound has been identified as an inhibitor of 2-oxoglutarate (2OG)-dependent oxygenases. Its mechanism of action involves the chelation of the Fe(II) ion in the enzyme's active site through its hydroxyl and pyridinyl nitrogen groups, mimicking the binding of the natural substrate. This highlights the importance of the spatial relationship between the hydroxyl group and the nitrogen of the pyridine (B92270) ring for this specific biological activity.

In the case of this compound, the different arrangement of these functional groups would result in a distinct three-dimensional geometry and a different charge distribution within the molecule. This would, in turn, affect its binding affinity and selectivity for various enzymes and receptors. For instance, the altered positioning of the hydroxyl and carboxylic acid moieties could lead to a different chelation geometry, potentially favoring binding to other metalloenzymes or altering the affinity for 2OG-dependent oxygenases. The specific biological targets of this compound would therefore be expected to differ from those of its positional isomers, underscoring the profound impact of positional isomerism on the biological activity of this class of compounds.

Systemic Variation of Substituents and Functional Groups

The biological activity of this compound can be systematically modulated by the introduction of various substituents and functional groups onto the isoquinoline core. These modifications can alter the physicochemical properties of the molecule, such as its lipophilicity and electronic character, thereby influencing its pharmacokinetic and pharmacodynamic profiles.

Influence of Lipophilicity on Activity Profiles

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), plays a significant role in the biological activity of this compound derivatives. Increased lipophilicity can enhance the ability of a compound to cross cell membranes and access intracellular targets. Furthermore, lipophilic substituents can engage in hydrophobic interactions with the active sites of target proteins, potentially leading to increased binding affinity.

For example, in studies of the related 8-hydroxyisoquinoline-5-carboxylic acid scaffold, it has been observed that derivatives with increased lipophilicity exhibit enhanced antiviral effects. This suggests that for certain biological targets, a higher degree of lipophilicity is desirable. This can be achieved by introducing lipophilic groups, such as alkyl or aryl moieties, onto the isoquinoline ring. However, it is important to maintain a balance, as excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.

The following interactive table illustrates the hypothetical effect of varying lipophilicity on the biological activity of this compound derivatives.

| Compound | Substituent (R) | logP | Biological Activity (IC₅₀, µM) |

| 1 | -H | 1.5 | 10.2 |

| 2 | -CH₃ | 2.0 | 7.5 |

| 3 | -CH₂CH₃ | 2.5 | 5.1 |

| 4 | -Cl | 2.2 | 6.8 |

| 5 | -OCH₃ | 1.8 | 8.9 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Effects of Electron-Withdrawing and Electron-Donating Groups

The electronic properties of the isoquinoline ring can be fine-tuned by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These substituents can modulate the pKa of the hydroxyl and carboxylic acid groups, influence the molecule's ability to participate in π-π stacking interactions, and affect its metabolic stability.

EWGs, such as halogens (e.g., -F, -Cl), nitro groups (-NO₂), or cyano groups (-CN), decrease the electron density of the aromatic system. This can increase the acidity of the hydroxyl group, potentially enhancing its ability to act as a hydrogen bond donor. Conversely, EDGs, such as alkyl groups (-CH₃) or alkoxy groups (-OCH₃), increase the electron density of the ring system, which can enhance π-π stacking interactions with aromatic residues in a protein's binding pocket.

The strategic placement of these groups can therefore be used to optimize the interactions of the molecule with its biological target. The following interactive table provides a hypothetical illustration of how EWGs and EDGs might influence the biological activity of this compound derivatives.

| Compound | Substituent (R) | Electronic Effect | Biological Activity (IC₅₀, µM) |

| 1 | -H | Neutral | 10.2 |

| 6 | -F | Electron-Withdrawing | 8.1 |

| 7 | -NO₂ | Strong Electron-Withdrawing | 15.4 |

| 8 | -CH₃ | Electron-Donating | 9.5 |

| 9 | -OCH₃ | Strong Electron-Donating | 12.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Rational Design of Analogues for Enhanced Activity

The rational design of analogues of this compound is guided by an understanding of its SAR and the structural features of its biological target. Structure-based drug design and isosteric replacement are powerful strategies for developing derivatives with improved potency, selectivity, and pharmacokinetic properties.

Structure-based design, which relies on knowledge of the three-dimensional structure of the target protein, can also be employed. If the target is an enzyme, for instance, the isoquinoline scaffold can be used as a core to which substituents are added that can form specific interactions with residues in the active site. This approach allows for the design of highly potent and selective inhibitors.

Conformational Constraints and Their Role in Molecular Interactions

The rigid, planar nature of the isoquinoline ring system of this compound plays a significant role in its molecular interactions. This conformational rigidity pre-organizes the hydroxyl and carboxylic acid functional groups in a defined spatial arrangement, which can reduce the entropic penalty of binding to a biological target. This can lead to higher binding affinities compared to more flexible molecules.

Introducing conformational constraints can be a valuable strategy for enhancing the activity and selectivity of derivatives. For example, the incorporation of bulky substituents can restrict the rotation of other parts of the molecule, locking it into a bioactive conformation. This can be particularly effective if the preferred binding conformation is known.

Investigations into Biological Activities and Molecular Mechanisms in Vitro and Preclinical Research Models

Enzyme Inhibition Profiles

The isoquinoline (B145761) scaffold is a recurring motif in the development of various enzyme inhibitors. Research into derivatives of isoquinoline-3-carboxylic acid has unveiled a range of inhibitory activities against several key enzymes, which are detailed below.

Derivatives of hydroxyisoquinoline-3-carboxylic acid have been identified as inhibitors of 2-oxoglutarate-dependent oxygenases, a large superfamily of non-heme iron-containing enzymes that play critical roles in various physiological processes, including collagen biosynthesis and hypoxia sensing.

Table 1: Inhibition of Chicken Collagen Prolyl 4-Hydroxylase by a 4-Hydroxyisoquinoline-3-carboxylic acid derivative.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Amide of 4-Hydroxyisoquinoline-3-carboxylic acid | Chicken Collagen Prolyl 4-Hydroxylase | 0.19 |

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme for the replication of the virus, as it facilitates the integration of the viral DNA into the host genome. The 2-hydroxyisoquinoline-1,3(2H,4H)-dione scaffold, which is structurally related to 5-hydroxyisoquinoline-3-carboxylic acid, has been investigated as a potential inhibitor of HIV-1 integrase. Some derivatives based on this scaffold have shown significant inhibition of the enzyme, with certain compounds exhibiting IC50 values in the low micromolar range. However, specific inhibitory data for this compound against HIV-1 integrase is not currently available in published research.

The Ribonuclease H (RNase H) domain of the HIV reverse transcriptase is another essential component of the viral replication machinery, responsible for degrading the RNA strand in RNA-DNA hybrids during reverse transcription. The 2-hydroxyisoquinoline-1,3-dione (HID) scaffold has been identified as a promising starting point for the development of HIV RNase H inhibitors.

Research into C-5 substituted HID analogs has yielded potent and selective inhibitors. For instance, specific 5-arylmethyl substituted derivatives have demonstrated significant inhibitory activity against the HIV RNase H domain. Two notable examples from these studies are compounds 8c and 9c, which displayed IC50 values of 0.8 μM and 0.2 μM, respectively. nih.gov These findings highlight the potential of the isoquinoline core in targeting this viral enzyme.

Table 2: Inhibition of HIV Reverse Transcriptase Ribonuclease H by 2-Hydroxyisoquinoline-1,3-dione Analogs.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Compound 8c (5-arylmethyl substituted HID analog) | HIV RT RNase H | 0.8 |

| Compound 9c (6-arylamido substituted HID analog) | HIV RT RNase H | 0.2 |

The P2X7 receptor is an ATP-gated ion channel involved in inflammation and immune responses. Extensive searches of scientific literature did not yield any data on the modulatory activity of this compound or its close analogs on Purinergic P2X7 receptors. Studies on related tetrahydroisoquinoline-3-carboxylic acid derivatives have been conducted, but these compounds were found to be inactive as P2X7 receptor antagonists.

Matrix metalloproteinases are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix, playing a role in both normal physiological processes and diseases such as cancer and arthritis. The quinoline (B57606) and isoquinoline cores have been explored for MMP inhibition.

While direct inhibitory data for this compound against MMPs is not available, studies on related quinoline-containing compounds have identified inhibitory activity. For example, clioquinol (B1669181) and chloroxine, which feature a quinoline structure, were identified as inhibitors of MMP-14. A structural analog of these compounds demonstrated a dose-dependent inhibition of MMP-14 with an IC50 value of 71.2 μM. nih.gov This suggests that the broader isoquinoline scaffold may have the potential for interaction with MMPs, though further investigation is required.

Table 3: Inhibition of MMP-14 by a Quinoline Analog.

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Clioquinol Analog | MMP-14 | 71.2 |

Antiviral Efficacy in Cellular Models

While the enzyme inhibition profiles of compounds related to this compound suggest potential antiviral activity, particularly against HIV, there is currently a lack of published data on the specific antiviral efficacy of this compound in cellular models. General studies on isoquinoline alkaloids have shown antiviral properties against a range of viruses, but specific cell-based assay results for the compound are not available.

Against Influenza Viruses (e.g., H5N1)

The isoquinoline core structure has been identified as a promising starting point for the development of novel anti-influenza agents. Research has focused on derivatives that can inhibit viral replication, with a particular emphasis on the viral polymerase complex.

A screening of a chemical library identified an isoquinolone compound as a potent inhibitor of both influenza A and B viruses, with 50% effective concentrations (EC₅₀) ranging from 0.2 to 0.6 µM. nih.gov However, this initial compound displayed significant cytotoxicity. nih.gov To mitigate this, a series of 22 derivatives were synthesized, leading to the discovery of a compound with substantially lower toxicity (50% cytotoxic concentration [CC₅₀] > 300 µM) while retaining notable antiviral activity (EC₅₀ values between 9.9 and 18.5 µM). nih.govnih.gov The mechanism of action for this improved derivative is believed to be the targeting of the viral polymerase. nih.govnih.gov

An earlier study also documented the direct inactivating effect of an isoquinoline derivative, known as UK 2371, on an avian influenza A virus strain, highlighting that the compound's efficacy was dependent on the temperature and duration of contact with the virus before cell infection. nih.gov While not an isoquinoline, a related quinoline carboxylic acid was found to counteract the viral NS1 protein's inhibition of host cell mRNA export, suggesting another potential antiviral mechanism for this class of heterocyclic compounds. researchgate.net

| Compound Class | Virus Strain(s) | Activity Metric | Observed Value | Target/Mechanism |

|---|---|---|---|---|

| Isoquinolone Derivative | Influenza A & B | EC₅₀ | 9.9 - 18.5 µM | Viral Polymerase |

| Isoquinolone Hit Compound | Influenza A & B | EC₅₀ | 0.2 - 0.6 µM | Not specified |

| Isoquinoline Derivative (UK 2371) | Avian Influenza A | Direct inactivating effect | Not specified |

Against Hepatitis C Virus (HCV) NS5B Polymerase

The RNA-dependent RNA polymerase of the Hepatitis C virus, NS5B, is a critical enzyme for viral replication and a key target for antiviral therapeutics. researchgate.net Derivatives of 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid have been specifically designed and synthesized to act as inhibitors of this enzyme. nih.gov

These compounds were engineered with a β-N-Hydroxy-γ-keto-acid pharmacophore intended to mimic pyrophosphate, a natural substrate of the polymerase. nih.gov One particular derivative, compound 11c, demonstrated moderate inhibitory potency, with a 50% inhibitory concentration (IC₅₀) of 5.9 µM based on nucleotide triphosphate (NTP) incorporation and 9.5 µM based on pyrophosphate generation. nih.gov This compound also showed antiviral activity in a cell-based HCV replicon system with an EC₅₀ of 15.7 µM. nih.gov Molecular docking studies suggest that this derivative binds to the active site of the NS5B polymerase in a manner similar to uridine (B1682114) triphosphate, thereby interfering with its function. nih.gov Other related structures, such as 3-hydroxyisoquinolines and 2-hydroxyisoquinoline-1,3-diones, have also been reported as inhibitors of HCV NS5B polymerase. researchgate.netnih.gov

| Compound | Assay | Activity Metric | Observed Value | Target |

|---|---|---|---|---|

| 2-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivative (11c) | NTP Incorporation | IC₅₀ | 5.9 µM | HCV NS5B Polymerase |

| Pyrophosphate Generation | IC₅₀ | 9.5 µM | HCV NS5B Polymerase | |

| HCV Genotype 1b Replicon | EC₅₀ | 15.7 µM | HCV Replication |

Against Human Immunodeficiency Virus (HIV) Replication in Cell Culture

The isoquinoline scaffold has been investigated as a novel framework for the development of HIV-1 integrase inhibitors. nih.govacs.orgnih.gov Integrase is a vital enzyme for the virus, responsible for inserting the viral DNA into the host cell's genome. nih.gov

One series of isoquinoline analogues was developed as allosteric HIV-1 integrase inhibitors (ALLINIs), which bind to a site distinct from the active site. A lead compound from this series, designated 6l, potently inhibited a strain of HIV-1 that is resistant to earlier quinoline-based inhibitors. nih.govacs.org In other research, 1,2-dihydroisoquinoline (B1215523) derivatives were identified as potential HIV-1 integrase strand transfer inhibitors (INSTIs), which act at the catalytic site of the enzyme. Two compounds, 4m and 6c, were potent inhibitors of the strand transfer process, with IC₅₀ values of 0.7 µM and 0.8 µM, respectively, and demonstrated significant antiviral activity. nih.gov Furthermore, N-hydroxyisoquinoline and benzylideneisoquinoline-1,3(2H,4H)-dione derivatives have also shown promise as inhibitors of HIV-1 integrase, with some compounds exhibiting IC₅₀ values below 5.96 μM. mdpi.com

| Compound Class | Inhibitor Type | Activity Metric | Observed Value | Target |

|---|---|---|---|---|

| 1,2-Dihydroisoquinoline (4m) | INSTI | IC₅₀ | 0.7 µM | HIV-1 Integrase (Strand Transfer) |

| 1,2-Dihydroisoquinoline (6c) | INSTI | IC₅₀ | 0.8 µM | HIV-1 Integrase (Strand Transfer) |

| Benzylideneisoquinoline-1,3(2H,4H)-dione | INSTI | IC₅₀ | < 5.96 µM | HIV-1 Integrase |

| Isoquinoline Analogue (6l) | ALLINI | Potent activity against resistant HIV-1 | HIV-1 Integrase (Allosteric site) |

Antimicrobial Activity against Pathogenic Microorganisms

Isoquinoline derivatives have shown considerable activity against various pathogenic bacteria, including drug-resistant strains. This has made the isoquinoline framework an attractive scaffold for the development of new antibacterial agents.

Efficacy against Gram-Positive Bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis)

Research has demonstrated the efficacy of several classes of isoquinoline derivatives against clinically relevant Gram-positive bacteria. A series of tricyclic isoquinoline compounds showed antibacterial effects against Staphylococcus aureus, with minimum inhibitory concentrations (MICs) of 16–32 µg/mL, and against Enterococcus faecium, a close relative of Enterococcus faecalis, with MICs of 64–128 µg/mL. uts.edu.auresearcher.life

Another novel class, alkynyl isoquinolines, exhibited strong bactericidal activity against a range of Gram-positive bacteria, including S. aureus and E. faecalis, with MICs for lead compounds in the range of 4–16 µg/mL. nih.govmdpi.com Notably, the core structure of isoquinoline-3-carboxylic acid itself has been shown to possess significant antibacterial properties against various plant pathogenic bacteria, with 50% effective concentration (EC₅₀) values between 8.38 and 17.35 μg/mL, indicating the intrinsic activity of this scaffold. researchgate.net

| Compound Class | Bacterial Species | Activity Metric | Observed Value (µg/mL) |

|---|---|---|---|

| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | MIC | 16 - 32 |

| Enterococcus faecium | MIC | 64 - 128 | |

| Alkynyl Isoquinoline Derivatives | Staphylococcus aureus | MIC | 4 - 16 |

| Enterococcus faecalis | MIC | 4 - 16 | |

| Isoquinoline-3-carboxylic acid | Plant Pathogenic Bacteria | EC₅₀ | 8.38 - 17.35 |

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

The potential of isoquinoline-based compounds as anticancer agents has been explored, with studies revealing cytotoxic and antiproliferative effects against various human cancer cell lines.

Studies in Lung Adenocarcinoma Cell Lines (e.g., A549)

Phenylaminoisoquinolinequinones, a class of isoquinoline derivatives, have demonstrated significant antiproliferative activity against human cancer cell lines, including the SK-MES-1 lung cancer line. nih.gov Some compounds in this series reached submicromolar IC₅₀ values, indicating high potency. nih.gov While these studies did not use the A549 cell line specifically, they establish the potential of this scaffold against lung cancer.

Research on the closely related quinoline scaffold provides more direct evidence. Certain quinoline-3-carboxylic acid and quinoline-4-carboxylic acid derivatives were found to have antineoplastic activity against the A549 human lung adenocarcinoma cell line, with IC₅₀ values below 50 µM. researchgate.net This suggests that the carboxylic acid moiety at the 3-position of these heterocyclic ring systems is a key feature for conferring antiproliferative effects in lung cancer cells.

| Compound Class | Cell Line | Activity Metric | Observed Value |

|---|---|---|---|

| Phenylaminoisoquinolinequinones | SK-MES-1 (Lung) | IC₅₀ | Submicromolar for some derivatives |

| Quinoline-3-carboxylic acid derivatives | A549 (Lung) | IC₅₀ | < 50 µM |

| Quinoline-4-carboxylic acid derivatives | A549 (Lung) | IC₅₀ | < 50 µM |

Studies in Breast Cancer Cell Lines (e.g., MCF-7)

Research into the biological effects of compounds structurally related to this compound has shown notable activity in breast cancer cell lines. Specifically, studies on novel 5-hydroxyindole-3-carboxylic acids and their ester derivatives have demonstrated significant cytotoxic effects against the MCF-7 human breast adenocarcinoma cell line. nih.govnih.gov The MCF-7 cell line is a widely used model in breast cancer research. taylorandfrancis.com

In one study, a series of 23 novel 5-hydroxyindole-3-carboxylic acids and their esters were synthesized and evaluated for their cytotoxicity using the MTT assay. nih.gov The results indicated that all tested derivatives exhibited cytotoxicity against MCF-7 cells. nih.govnih.gov Notably, certain ester derivatives were identified as particularly potent, with half-maximal effective concentrations (EC50) in the low micromolar range. nih.govnih.gov For instance, an ester derivative featuring a 4-methoxy group was found to be the most potent, with an EC50 value of 4.7 µM. nih.govnih.gov

These findings suggest that the core structure, which shares features with this compound, is a promising scaffold for the development of agents with activity against breast cancer cells. The cytotoxic activity observed in these studies lays the groundwork for further investigation into the specific effects of this compound on breast cancer cell proliferation and viability.

Table 1: Cytotoxicity of Selected 5-Hydroxyindole-3-Carboxylic Acid Ester Derivatives in MCF-7 Cells

| Compound | Description | Half-Maximal Effective Concentration (EC50) in µM |

|---|---|---|

| 5d | Ester derivative with a 4-methoxy group | 4.7 |

| 5a | Ester derivative | < 10 |

| 5l | Ester derivative | < 10 |

Data sourced from studies on structurally similar indole (B1671886) derivatives. nih.govnih.gov

Selectivity Studies in Cancer versus Non-Cancerous Cell Models

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while minimizing toxicity to normal, non-cancerous cells. Studies on compounds analogous to this compound have addressed this crucial parameter.

Research on 2,4-disubstituted quinoline-3-carboxylic acid derivatives, for example, demonstrated micromolar inhibition of cancer cell lines (including MCF-7) with higher selectivity compared to their parent ester compounds. nih.gov The enhanced selectivity is attributed to the acidic tumor microenvironment, which favors the unionized, more readily absorbed form of the carboxylic acid derivatives, leading to higher concentrations within cancer cells and minimal distribution in non-cancerous cells. nih.gov

Similarly, the investigation of 5-hydroxyindole-3-carboxylic acid derivatives revealed significant cytotoxic effects on the MCF-7 breast cancer cell line with no significant cytotoxicity observed in normal human dermal fibroblast cells. nih.govnih.gov This differential effect underscores the potential for this class of compounds to selectively inhibit the growth of malignant cells.

Table 2: Comparative Cytotoxicity in Cancer vs. Non-Cancerous Cell Lines for Related Compounds

| Compound Class | Cancer Cell Line | Non-Cancerous Cell Line | Outcome |

|---|---|---|---|

| Quinoline-3-carboxylic acids | MCF-7 (Breast), K562 (Leukemia) | HFK293 (Kidney) | Higher activity in cancer cells due to minimal drug distribution in non-cancerous cells. nih.gov |

| 5-Hydroxyindole-3-carboxylic acids and esters | MCF-7 (Breast) | Human Dermal Fibroblasts (HDF) | Significant cytotoxicity in MCF-7 cells with low toxicity in normal fibroblast cells. nih.govnih.gov |

Molecular Mechanism of Action Elucidation

Binding Interactions with Specific Molecular Targets

While direct binding studies on this compound are not extensively documented, research on structurally similar quinoline and isoquinoline derivatives provides insights into potential molecular targets. An important structural isomer, 8-Hydroxy-isoquinoline-5-carboxylic acid, is known to bind to and inhibit 2-oxoglutarate-dependent oxygenases. This inhibition occurs through competition with the natural substrate, 2-oxoglutarate (2OG), for binding to the Fe(II) center in the active site of these enzymes.

Furthermore, in silico studies on 2,4-disubstituted quinoline-3-carboxylic acid derivatives have suggested that these molecules can act as DNA minor groove binding agents. nih.govresearchgate.net Detailed interaction studies with a DNA dodecanucleotide sequence indicated that these compounds bind to the A/T minor groove region of a B-DNA duplex through the formation of hydrogen bonds. nih.govresearchgate.net This interaction with DNA presents a plausible mechanism for inducing cytotoxicity in cancer cells.

Role of Hydroxyl and Carboxylic Acid Groups in Binding

The hydroxyl (-OH) and carboxylic acid (-COOH) groups are fundamental to the biological activity of many compounds, including those in the quinoline and isoquinoline families. nih.govmdpi.com These functional groups are critical for establishing interactions with molecular targets.

The carboxylic acid group, with its ability to act as a hydrogen bond donor and acceptor, plays a crucial role in the binding of quinoline derivatives to their targets. nih.govmdpi.com For instance, in the inhibition of dihydroorotate (B8406146) dehydrogenase by quinoline-4-carboxylic acid analogs, the carboxylic acid at the C4 position was found to be a strict requirement for activity. nih.gov Similarly, the substitution at the second position of quinoline-3-carboxylic acid derivatives, involving a carbonyl group, has been identified as a hydrogen bond donor/acceptor for interactions with adenine (B156593) and guanine (B1146940) nucleic acid base pairs in the DNA minor groove. nih.govresearchgate.net

The hydroxyl group, along with the pyridinyl nitrogen, can participate in bidentate metal coordination, such as chelating the Fe(II) ion in the active site of 2-oxoglutarate-dependent oxygenases. The combined presence of both the hydroxyl and carboxylic acid groups enhances the molecule's acidity and facilitates strong electrostatic and hydrogen bonding interactions, which are vital for target engagement. nih.gov

Modulation of Epigenetic Regulation Pathways

The inhibition of 2-oxoglutarate (2OG)-dependent oxygenases by the structural isomer 8-Hydroxy-isoquinoline-5-carboxylic acid directly implicates this class of compounds in the modulation of epigenetic pathways. Many 2OG oxygenases, such as histone demethylases (KDMs), are key epigenetic regulators that modify chromatin structure and gene expression.

By inhibiting these enzymes, compounds like 8-Hydroxy-isoquinoline-5-carboxylic acid can alter the epigenetic landscape of a cell. This can lead to changes in histone methylation patterns, which in turn can affect the accessibility of chromatin to transcription factors and modulate the expression of genes involved in cell proliferation, differentiation, and apoptosis. nih.gov The potential of this compound to influence these pathways, based on its structural similarity to known inhibitors, is an area of significant interest for further research.

Influence on Metabolic Processes

The molecular targets of this compound analogs, particularly the 2-oxoglutarate-dependent oxygenases, are deeply integrated into cellular metabolism. These enzymes are not only involved in epigenetic regulation but also play crucial roles in metabolic pathways such as the Krebs cycle and fatty acid metabolism. nih.gov

Inhibition of these enzymes can therefore have a profound impact on cellular metabolic processes. By competing with 2-oxoglutarate, a key intermediate in the Krebs cycle, these compounds can disrupt cellular energy production and biosynthetic pathways. The resulting altered cellular functions may contribute to the observed cytotoxic effects in cancer cells, which often have distinct metabolic profiles compared to normal cells.

Interaction with Amino Acid Transporter Systems (e.g., T system)

A comprehensive review of scientific literature and preclinical research databases reveals a notable absence of studies specifically investigating the interaction of this compound with amino acid transporter systems, including the T-type amino acid transporter (T-system). Amino acid transporters are integral membrane proteins that facilitate the movement of amino acids across biological membranes and are crucial for cellular nutrition, metabolism, and signaling. The T-system, for instance, is known for its role in transporting aromatic amino acids.

Despite the critical role of these transporters in cellular function, research has yet to explore whether this compound can act as a substrate, inhibitor, or modulator of any amino acid transporter system. Consequently, there is no available data on its binding affinity, transport kinetics, or potential to influence cellular amino acid homeostasis through these channels. Future research may explore this area to determine if the structural characteristics of this compound, such as its aromatic isoquinoline core and carboxylic acid group, allow for any interaction with amino acid transporters.

Receptor Interactions and Binding Affinity Studies (e.g., G Protein-Coupled Receptors)

There is currently no published research detailing the interaction of this compound with any class of receptors, including the large and functionally diverse family of G Protein-Coupled Receptors (GPCRs). GPCRs are key therapeutic targets for a wide range of diseases, and their interaction with small molecules is a central focus of drug discovery.

Binding affinity studies, which quantify the strength of the interaction between a ligand and a receptor, have not been reported for this compound with any GPCR or other receptor types. Methodologies such as radioligand binding assays or surface plasmon resonance are commonly employed to determine binding constants (e.g., Ki, Kd), but no such data is available for this specific compound. Therefore, the receptor binding profile and the potential for this compound to act as an agonist, antagonist, or allosteric modulator at any receptor remain unknown. This represents a significant gap in the pharmacological understanding of this compound.

Computational Chemistry and Molecular Modeling Approaches for 5 Hydroxyisoquinoline 3 Carboxylic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 5-Hydroxyisoquinoline-3-carboxylic acid, docking simulations are employed to forecast its binding mode and affinity within the active site of a biological target, such as an enzyme or receptor. This method is crucial for identifying potential protein targets and understanding the structural basis of the ligand's activity.

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target protein. Docking algorithms then explore various possible conformations of the ligand within the protein's binding pocket, scoring each pose based on a function that estimates the binding energy. These scoring functions consider factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, studies on similar isoquinoline (B145761) and quinoline (B57606) derivatives have successfully used molecular docking to explore binding modes in the active sites of various enzymes, revealing key interactions that are essential for inhibitory activity. mcule.comcabidigitallibrary.orgmolinspiration.com The results of such simulations can guide the rational design of more potent and selective analogs of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Kinetics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. For the this compound-target complex predicted by docking, MD simulations can assess the stability of the binding pose and provide insights into the conformational changes that may occur upon ligand binding.

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. For this compound, DFT calculations can provide a wealth of information about its electronic properties, which are fundamental to its reactivity and interactions with biological targets.

DFT calculations can be used to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more reactive. These calculations help in understanding the regions of the molecule that are more likely to participate in chemical reactions or form specific interactions with a target protein. nih.gov

In Silico Prediction of Physico-Chemical Parameters Relevant to Biological Activity (e.g., pKa, LogP, TPSA)

The biological activity of a compound is heavily influenced by its physicochemical properties. In silico tools can reliably predict these properties, offering a rapid assessment of a compound's drug-likeness and potential pharmacokinetic profile. For this compound, key parameters include its acid dissociation constant (pKa), lipophilicity (LogP), and topological polar surface area (TPSA).

The pKa value indicates the ionization state of the molecule at a given pH, which affects its solubility, permeability, and binding to targets. LogP, the logarithm of the partition coefficient between octanol (B41247) and water, is a measure of a molecule's lipophilicity, which influences its ability to cross cell membranes. TPSA is the sum of the surfaces of polar atoms in a molecule and is a good predictor of drug absorption and transport properties. Various online platforms and software packages can predict these values with reasonable accuracy.

Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Description |

|---|---|---|

| pKa (acidic) | 3.5 - 4.5 | The predicted acidity of the carboxylic acid group. |

| pKa (basic) | 5.0 - 6.0 | The predicted basicity of the isoquinoline nitrogen. |

| LogP | 1.5 - 2.5 | A measure of the compound's lipophilicity. |

| TPSA (Ų) | 70 - 80 | The topological polar surface area. |

Note: These values are estimations from various in silico prediction tools and may vary slightly between different algorithms.

Data Integration with Experimental Biological Assays for Model Validation

The ultimate validation of any computational model comes from experimental data. Integrating in silico predictions with results from experimental biological assays is a critical step in the research and development process. For this compound, this involves synthesizing the compound and testing its activity in relevant in vitro and in vivo assays.

The experimental data, such as IC50 or Ki values from enzyme inhibition assays, can be used to validate the predictions from molecular docking and MD simulations. A strong correlation between predicted binding affinities and experimentally determined activities lends confidence to the computational model. organic-chemistry.org Discrepancies between the predicted and experimental results can, in turn, be used to refine the computational models, leading to a more accurate and predictive understanding of the structure-activity relationship (SAR) for this class of compounds. This iterative cycle of prediction, synthesis, testing, and model refinement is a cornerstone of modern, computationally-driven drug discovery.

Advanced Analytical Methodologies for Research and Characterization of 5 Hydroxyisoquinoline 3 Carboxylic Acid

Spectroscopic Techniques for Structural Confirmation and Elucidation

Spectroscopic methods are paramount for probing the molecular structure of 5-Hydroxyisoquinoline-3-carboxylic acid, confirming the connectivity of atoms and the presence of key functional groups.

NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are crucial.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The expected signals for this compound would feature distinct chemical shifts for the aromatic protons on the isoquinoline (B145761) core. The acidic protons of the hydroxyl (-OH) and carboxylic acid (-COOH) groups would typically appear as broad singlets at the downfield end of the spectrum (often >10 ppm), with their exact positions being highly dependent on the solvent and concentration. princeton.edu Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), are used to establish proton-proton coupling networks, confirming the positions of substituents on the aromatic rings.

| Predicted ¹H NMR Data (in DMSO-d₆) | Predicted ¹³C NMR Data (in DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| > 13.0 (br s, 1H) | -COOH |

| > 10.0 (br s, 1H) | -OH |

| ~ 9.2 (s, 1H) | H-1 |

| ~ 8.5 (s, 1H) | H-4 |

| ~ 7.8 (d, 1H) | H-8 |

| ~ 7.6 (t, 1H) | H-7 |

| ~ 7.2 (d, 1H) | H-6 |

Note: The chemical shifts are predicted values based on known substituent effects on the isoquinoline ring system and may vary in experimental conditions. Data presented in an interactive format.

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features.

The presence of the carboxylic acid is indicated by a very broad O-H stretching band, typically appearing in the 3300-2500 cm⁻¹ region, which often overlaps with the C-H stretching bands. vscht.czlibretexts.org A strong, sharp absorption corresponding to the carbonyl (C=O) stretch is expected between 1730 and 1700 cm⁻¹. spectroscopyonline.com The phenolic hydroxyl group contributes to the broad O-H stretch and also exhibits a C-O stretching vibration, typically around 1200 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the characteristic C=C stretching vibrations of the isoquinoline ring system would appear in the 1600-1450 cm⁻¹ region. libretexts.org

| Characteristic FT-IR Absorption Bands | | :--- | :--- | | Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | | 3300 - 2500 (very broad) | O-H Stretch | Carboxylic Acid & Phenol | | 3100 - 3000 (sharp) | C-H Stretch | Aromatic | | 1730 - 1700 (strong) | C=O Stretch | Carboxylic Acid | | 1620 - 1450 (multiple bands) | C=C Stretch | Aromatic Ring | | 1320 - 1210 (medium) | C-O Stretch | Carboxylic Acid & Phenol | | 960 - 900 (broad) | O-H Bend (Out-of-plane) | Carboxylic Acid Dimer |

Note: These are typical frequency ranges and can be influenced by the sample state (solid/liquid) and intermolecular interactions like hydrogen bonding. Data presented in an interactive format.

Mass Spectrometry (MS) Applications in Structural Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS is essential for the unambiguous determination of a compound's elemental composition. mdpi.com By measuring the m/z value to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique molecular formula. For this compound (C₁₀H₇NO₃), the expected exact mass of the molecular ion [M+H]⁺ would be precisely determined, distinguishing it from other isobaric compounds that have the same nominal mass but different elemental compositions. This high level of certainty is critical for confirming the identity of a newly synthesized compound or one isolated from a complex mixture.

Tandem mass spectrometry (MS/MS or MSⁿ) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and its product ions are analyzed. nih.gov This technique provides detailed structural information by revealing the molecule's fragmentation pathways upon collision-induced dissociation (CID).

For protonated this compound, the fragmentation is expected to initiate with characteristic losses from the carboxylic acid group. Common neutral losses include water (H₂O, -18 Da) and carbon monoxide (CO, -28 Da) or carbon dioxide (CO₂, -44 Da). imrpress.com Subsequent fragmentation would involve the stable isoquinoline ring system. Analyzing these fragmentation patterns allows researchers to piece together the molecular structure and confirm the identity of the compound.

| Plausible MS/MS Fragmentation Pathway for [C₁₀H₇NO₃+H]⁺ | | :--- | :--- | :--- | | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Proposed Fragment | | 190.0453 | 172.0348 | H₂O (18.0105 Da) | Dehydrated molecular ion | | 190.0453 | 146.0555 | CO₂ (43.9898 Da) | Decarboxylated molecular ion (5-Hydroxyisoquinoline) | | 172.0348 | 144.0398 | CO (27.9949 Da) | [M+H-H₂O-CO]⁺ | | 146.0555 | 118.0606 | CO (27.9949 Da) | [M+H-CO₂-CO]⁺ |

Note: The m/z values are calculated based on exact masses. This table represents a predicted pathway. Data presented in an interactive format.

Chromatographic Separation Techniques for Purity and Analogue Differentiation

Chromatographic methods are fundamental for assessing the purity of this compound and for separating it from structurally similar analogues, such as positional isomers.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques employed. researchgate.net Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol (B129727) with an acid modifier like formic acid), is the standard method for analyzing such compounds. Purity is determined by the presence of a single major peak in the chromatogram.

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of this compound. This method combines the high-resolution separation capabilities of HPLC with the sensitive and selective detection provided by mass spectrometry.

The separation is typically achieved using reverse-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar. The presence of both a hydroxyl and a carboxylic acid group on the isoquinoline core makes the compound amenable to this separation technique. nih.gov A gradient elution, often using a mixture of water and an organic solvent like acetonitrile, with an acid modifier such as formic acid, is commonly employed to ensure efficient separation from impurities and starting materials. nih.govbmuv.de The acidic modifier helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, as it is a soft ionization method that typically keeps the parent molecule intact. The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing precise molecular weight information. Further fragmentation of the parent ion (MS/MS) can yield structural information that confirms the identity of the compound. mdpi.com This technique is highly sensitive, allowing for the detection of trace amounts of the compound. nih.gov

Below is an interactive table summarizing typical parameters for an LC-MS analysis of this compound.

| Parameter | Typical Setting | Purpose |

| HPLC Column | Reverse-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape. nih.govbmuv.de |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase for elution. nih.govbmuv.de |

| Flow Rate | 0.3 - 0.4 mL/min | Controls the speed of the mobile phase through the column. nih.gov |

| Column Temperature | 25 - 40 °C | Affects retention time and separation efficiency. nih.gov |

| Injection Volume | 1 - 10 µL | The amount of sample introduced into the system. nih.govbmuv.de |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode | Generates ions from the analyte for MS detection. |

| MS Detection | Full Scan and/or Tandem MS (MS/MS) | Provides molecular weight and structural fragmentation data. mdpi.com |

X-ray Crystallography for Solid-State Structure Determination and Hydrogen Bonding Analysis

Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated, and from this, the atomic structure is solved. eurjchem.comresearchgate.net

A key aspect of the crystal structure analysis for this compound is the elucidation of its intermolecular interactions, particularly hydrogen bonding. The presence of both a hydroxyl (-OH) group (a hydrogen bond donor and acceptor) and a carboxylic acid (-COOH) group (a strong hydrogen bond donor and acceptor) suggests that extensive hydrogen bonding will be a dominant feature in its crystal lattice. mdpi.com It is highly probable that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds, a common structural motif for carboxylic acids in the solid state. mdpi.com Furthermore, the hydroxyl group and the nitrogen atom of the isoquinoline ring can participate in additional hydrogen bonding, creating a complex three-dimensional network that stabilizes the crystal structure. Understanding these interactions is vital as they influence key physical properties such as melting point, solubility, and crystal packing. mdpi.com

The table below outlines the type of crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment on this compound.

| Crystallographic Parameter | Information Provided |

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, triclinic). eurjchem.comresearchgate.net |

| Space Group | The symmetry elements present within the crystal lattice. eurjchem.comresearchgate.net |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal. researchgate.net |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. |

| Hydrogen Bond Geometry (Donor-Acceptor Distance, Angle) | Detailed information on intermolecular hydrogen bonding networks. mdpi.com |

Future Research Directions and Emerging Paradigms for 5 Hydroxyisoquinoline 3 Carboxylic Acid

Rational Design and Synthesis of Next-Generation Analogues

The future exploration of 5-hydroxyisoquinoline-3-carboxylic acid will heavily rely on the principles of rational drug design to generate next-generation analogues with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be paramount in identifying the key pharmacophoric features of the molecule. Computational modeling, including molecular docking and dynamics simulations, will guide the strategic modification of the isoquinoline (B145761) core and its substituents to optimize interactions with biological targets.

Synthetic strategies will need to be refined to allow for the efficient and diverse production of these novel analogues. Methodologies such as palladium-catalyzed cross-coupling reactions, C-H activation, and multicomponent reactions will likely be employed to introduce a wide array of functional groups at various positions of the isoquinoline ring. nih.gov The development of stereoselective synthetic routes will also be crucial, as the chirality of substituents can significantly impact biological activity. A key focus will be on modifying the hydroxyl and carboxylic acid moieties to improve properties such as cell permeability and metabolic stability, potentially through bioisosteric replacements or the synthesis of prodrugs.

Exploration of Novel Therapeutic Avenues and Biological Targets

While the full therapeutic potential of this compound remains to be elucidated, preliminary studies on related isoquinoline structures suggest several promising avenues for investigation. The isoquinoline framework is present in a variety of natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. amerigoscientific.com

Future research should focus on high-throughput screening of this compound and its rationally designed analogues against a diverse panel of biological targets. This could include kinases, proteases, and other enzymes implicated in diseases such as cancer, neurodegenerative disorders, and infectious diseases. For instance, certain quinoline-3-carboxylic acid derivatives have been investigated as inhibitors of protein kinase CK2. nih.gov Furthermore, given the structural similarities to compounds known to interact with DNA, its potential as a DNA-intercalating agent or topoisomerase inhibitor warrants investigation. The identification of novel biological targets will be crucial in defining the therapeutic niche for this class of compounds.

Development of Advanced In Vitro and Ex Vivo Research Models

To bridge the gap between in vitro findings and in vivo efficacy, the development and utilization of more physiologically relevant research models are essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues. biotechniques.com Future studies on this compound should leverage advanced three-dimensional (3D) cell culture models, such as spheroids and organoids. nih.govnih.gov These models better mimic the cell-cell and cell-matrix interactions, nutrient gradients, and gene expression profiles of in vivo tissues, providing a more accurate platform for evaluating the efficacy and toxicity of new analogues. researchgate.net

For example, tumor organoids derived from patient samples could be used to assess the anti-cancer activity of this compound derivatives in a personalized medicine context. Similarly, ex vivo models using fresh tissue slices could provide valuable insights into the compound's effects on complex tissue architecture and function. These advanced models will be instrumental in generating more predictive data before advancing to preclinical animal studies.

Integration of Omics Technologies for Comprehensive Mechanistic Insights

A deep understanding of the mechanism of action of this compound is fundamental for its development as a therapeutic agent. The integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics, will provide a holistic view of the cellular response to this compound.

Transcriptomic analysis , using techniques like RNA sequencing, can reveal changes in gene expression patterns in cells treated with this compound. nih.govresearchgate.netnih.govmdpi.com This can help identify the signaling pathways and cellular processes that are modulated by the compound. Proteomic profiling can subsequently identify changes in protein expression and post-translational modifications, offering a more direct link to cellular function. nih.govnih.govmdpi.comMetabolomic fingerprinting can provide a snapshot of the metabolic state of cells, revealing alterations in key metabolic pathways. nih.govmdpi.com The integrated analysis of these multi-omics datasets will be crucial for identifying the primary molecular targets and downstream signaling cascades affected by this compound, thereby providing a comprehensive understanding of its mechanism of action.

Application in Chemical Biology Tools and Probes

Beyond its direct therapeutic potential, this compound can serve as a valuable scaffold for the development of chemical biology tools and probes. These tools are essential for dissecting complex biological processes and validating new drug targets.

By incorporating appropriate reporter tags, such as fluorescent dyes or biotin, into the this compound structure, it can be converted into a molecular probe. beilstein-journals.orgnih.gov For example, a fluorescently labeled analogue could be used to visualize the subcellular localization of its biological target through high-resolution microscopy. Activity-based probes derived from this scaffold could be designed to covalently label and identify specific enzymes within a complex proteome. nih.gov The development of such chemical probes will not only advance our understanding of the biology surrounding this compound's targets but also facilitate the discovery of new therapeutic intervention points.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-hydroxyisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves cyclization of precursor amines or carboxylic acids under controlled conditions. For example, analogous isoquinoline derivatives (e.g., 3-isoquinolinecarboxylic acid derivatives) are synthesized via Friedländer or Pomeranz-Fritsch reactions .

- Optimization : Use high-purity reagents, inert atmospheres (e.g., nitrogen), and temperature control (60–120°C) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS. Adjust pH during workup to isolate the carboxylic acid moiety effectively.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Avoid skin/eye contact and inhalation by using nitrile gloves, safety goggles, and fume hoods. Follow SDS guidelines for isoquinoline analogs, which recommend grounding equipment to prevent electrostatic discharge .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hygroscopic degradation. Avoid exposure to light, moisture, and high temperatures (>25°C) based on stability protocols for similar heterocyclic acids .

Q. What analytical techniques are suitable for characterizing this compound?

- Core Methods :

- NMR (1H/13C): Confirm structural integrity and hydroxyl/carboxylic proton shifts.

- HPLC/LC-MS : Quantify purity (>95%) using reverse-phase C18 columns and mobile phases (e.g., 0.1% formic acid in water/acetonitrile) .

- FT-IR : Identify functional groups (e.g., O–H stretch at 2500–3300 cm⁻¹, C=O at 1680–1720 cm⁻¹).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Approach :

- Meta-analysis : Compare studies using standardized assays (e.g., enzyme inhibition IC50 values under identical pH/temperature).

- Control Variables : Account for batch-to-batch purity differences via LC-MS validation. For example, impurities in isoquinoline analogs can skew bioactivity by >20% .

- Statistical Tools : Apply ANOVA or Bayesian modeling to assess significance of conflicting data.

Q. What strategies are effective for studying the structure-activity relationship (SAR) of this compound derivatives?

- Design :

- Derivatization : Modify hydroxyl/carboxylic groups (e.g., esterification, methylation) to assess impact on solubility and target binding .

- Computational Modeling : Use DFT or molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets (e.g., kinases, oxidoreductases).

- In Vitro Testing : Pair synthetic derivatives with enzyme inhibition assays (e.g., NADPH oxidase) to validate computational predictions .

Q. How can researchers mitigate interference from degradation products during bioassays?

- Solutions :

- Stability Profiling : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and identify byproducts via LC-HRMS .

- Sample Preparation : Use solid-phase extraction (SPE) or size-exclusion chromatography to isolate intact compounds.

- Negative Controls : Include degradation samples in assays to quantify background noise.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.